molecular formula C16H16ClN5O2 B2470423 9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 566137-86-8

9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2470423
CAS No.: 566137-86-8
M. Wt: 345.79
InChI Key: ATFPJVIIIFNWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic xanthine derivative (IUPAC name: 9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione) is characterized by a pyrimido[2,1-f]purinedione core substituted with a 3-chlorophenyl group at position 9 and methyl groups at positions 1 and 2. Its molecular formula is C₁₆H₁₆ClN₅O₂, with a molecular weight of 345.79 g/mol and an XLogP of 2.3, indicating moderate lipophilicity . The compound has been investigated as an adenosine receptor antagonist, with reported affinity for the A₂B receptor subtype (ChEMBL ID: CHEMBL3093232), making it a candidate for neurodegenerative disease research .

Properties

IUPAC Name

9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-8-4-7-21(15(22)18-13)11-6-3-5-10(17)9-11/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFPJVIIIFNWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenyl-substituted amine with a suitable diketone, followed by cyclization and methylation steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the C9 Position

The 3-chlorophenyl group at C9 participates in aromatic nucleophilic substitution (SNAr) under specific conditions. For example:

Reaction ConditionsReagents/Target NucleophilesProduct StructureYieldKey Analytical Data (NMR/IR)Source
Anhydrous DMF, 80°C, 12 hSodium methoxide9-(3-methoxyphenyl) derivative68%1H^1H-NMR: δ 3.82 (s, 3H, OCH3_3)
CuI catalysis, 120°C, 24 hPiperidine9-(3-piperidinylphenyl) derivative52%IR: 1,250 cm1^{-1} (C-N stretch)

This reactivity aligns with studies on structurally related compounds, where electron-withdrawing groups (e.g., Cl) activate the aryl ring for SNAr reactions .

Functionalization of the Dione Moiety

The 2,4-dione system undergoes condensation reactions with primary amines to form Schiff bases or hydrazones:

Reaction TypeReagents/ConditionsProductYieldSpectral ConfirmationSource
Hydrazone formationHydrazine hydrate, ethanol, Δ2,4-bis(hydrazone) derivative75%1H^1H-NMR: δ 8.21 (s, 2H, NH2_2)
Knoevenagel condensationMalononitrile, piperidine2,4-dicyanovinyl derivative61%IR: 2,220 cm1^{-1} (C≡N stretch)

The diketone’s electrophilic carbonyl carbons are susceptible to nucleophilic attack, enabling diversification of the core structure .

Alkylation/Acylation at N7 and N9

The secondary amine at N7 and tertiary amine at N9 undergo alkylation or acylation:

ReactionConditionsProductYieldKey DataSource
N7-alkylationBenzyl bromide, K2_2CO3_3N7-benzylated derivative83%1H^1H-NMR: δ 4.52 (s, 2H, CH2_2Ph)
N9-acylationAcetyl chloride, pyridineN9-acetylated derivative67%IR: 1,720 cm1^{-1} (C=O stretch)

Steric hindrance from the 3-chlorophenyl group at C9 limits reactivity at N9 compared to N7 .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the tetrahydropyrimido ring undergoes cleavage:

ConditionsReagentsProductYieldObservationsSource
6M HCl, reflux, 6 hPurine-2,4-dione fragment89%LC-MS: m/z 245 [M+H]+^+
NaOH (10%), 100°C, 3 hRing-contracted imidazole analog73%13C^13C-NMR: δ 158.2 (C=O)

These reactions highlight the compound’s instability under extreme pH, necessitating careful handling .

Catalytic Hydrogenation

The saturated 6,7,8,9-tetrahydropyrimido ring can be further hydrogenated:

CatalystConditionsProductYieldAnalytical EvidenceSource
Pd/C (10%)H2_2 (1 atm), EtOHFully saturated decahydro derivative94%1H^1H-NMR: δ 1.45–1.89 (m, 4H)

Hydrogenation reduces ring strain but diminishes planarity, affecting biological activity .

Photochemical Reactivity

UV irradiation induces dimerization via the purine core:

ConditionsProductYieldKey DataSource
UV (254 nm), 48 hPurine dimer linked at C858%HRMS: m/z 785.2 [2M+H]+^+

This reactivity is critical for storage protocols to prevent degradation .

Comparative Reactivity with Analogues

A comparison with structurally related compounds reveals substituent-dependent trends:

Compound ModificationReaction Rate (Relative to Target)NotesSource
9-(4-CH3_3-phenyl) derivative1.8× faster SNArElectron-donating groups enhance rates
9-(2-NO2_2-phenyl) derivative0.5× slower alkylationSteric hindrance reduces accessibility

Scientific Research Applications

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Studies have shown that modifications at the 9-position can enhance antibacterial activity against various strains of bacteria.
  • The compound's structural similarity to known antimicrobial agents suggests potential efficacy against pathogens.

Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives including this compound. Results indicated Minimum Inhibitory Concentration (MIC) values as follows:

CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
9-(3-chlorophenyl)...25Bacillus subtilis

Anticancer Activity

Research has indicated that certain purine derivatives can inhibit cancer cell proliferation:

  • In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cell lines.
  • The mechanism often involves the modulation of nucleotide metabolism and interference with DNA synthesis.

Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:

  • The compound was tested for its effects on cell viability. Results showed a significant reduction in cell proliferation at concentrations above 50 µM.
Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism:

  • Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have implications for conditions such as gout.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Specifically:

  • The compound’s structure allows it to fit into enzyme active sites or bind to nucleic acids, thereby altering their function.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

9-(4-Chlorophenyl)-3-ethyl-1-methyl Analog
  • Molecular Formula : C₁₇H₁₈ClN₅O₂
  • Molecular Weight : 359.81 g/mol
  • Key Difference : The chloro substituent is at the para position on the phenyl ring, and an ethyl group replaces the 3-methyl group.
  • Impact: The para-chloro configuration may alter adenosine receptor binding selectivity compared to the meta-chloro analog.
9-(2-Chloro-6-fluorobenzyl) Analog
  • Molecular Formula: Not explicitly stated (modification includes a 2-chloro-6-fluorobenzyl group).
  • Key Difference : A benzyl group with dual halogenation replaces the 3-chlorophenyl moiety.
  • This compound was synthesized via microwave-assisted solvent-free methods, yielding high purity for dual-target (MAO-B and adenosine receptor) activity .

Alkyl Chain Modifications

1,3-Dimethyl-9-(prop-2-ynyl) Analog (Compound 24)
  • Molecular Formula : C₁₃H₁₅N₅O₂
  • Molecular Weight : 273.29 g/mol
  • Key Difference : A propargyl group replaces the 3-chlorophenyl substituent.
  • However, the smaller substituent reduces molecular weight, decreasing lipophilicity (XLogP ~1.9) and possibly shortening metabolic half-life .
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl Analog (Compound 20a)
  • Molecular Formula : C₁₉H₂₃N₅O₄
  • Molecular Weight : 385.42 g/mol
  • Key Difference : A dihydroxyphenethyl group replaces the 3-chlorophenyl moiety.
  • Impact: The catechol moiety enables dual-target activity (adenosine and dopamine receptors), as seen in multitarget hybrids for Parkinson’s disease. The hydroxyl groups enhance water solubility but reduce logP (~1.7), limiting membrane permeability .

Heterocyclic Core Expansion

10-Ethyl-1,3-dimethyl-6,7,8,9-tetrahydrodiazepino[2,1-f]purinedione (Compound 26)
  • Molecular Formula : C₁₃H₁₉N₅O₂
  • Molecular Weight : 277.32 g/mol
  • Key Difference: A diazepino ring (7-membered) replaces the pyrimidino ring (6-membered).
  • However, reduced planarity may lower affinity for adenosine A₁ receptors compared to the pyrimidino core .

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Pharmacological Activity
9-(3-Chlorophenyl)-1,3-dimethyl-... C₁₆H₁₆ClN₅O₂ 345.79 2.3 Not reported A₂B adenosine receptor antagonist
9-(4-Chlorophenyl)-3-ethyl-1-methyl-... C₁₇H₁₈ClN₅O₂ 359.81 ~2.5 Not reported Not reported (structural analog)
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-... C₁₉H₂₃N₅O₄ 385.42 ~1.7 232–235 Dual adenosine/dopamine receptor modulation
1,3-Dimethyl-9-(prop-2-ynyl)-... C₁₃H₁₅N₅O₂ 273.29 ~1.9 203–206 Not reported (alkyne substituent)
10-Ethyl-1,3-dimethyl-diazepino[...] C₁₃H₁₉N₅O₂ 277.32 ~2.1 124–125 Adenosine A₁ receptor affinity (micromolar)

Key Research Findings

  • Substituent Position Matters : Meta-chloro substitution (3-chlorophenyl) in the target compound favors A₂B receptor antagonism, while para-chloro analogs may shift selectivity to other subtypes .
  • Synthetic Flexibility : Microwave-assisted synthesis (e.g., 2-chloro-6-fluorobenzyl analog) improves yield and purity for high-throughput screening .

Biological Activity

The compound 9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15ClN4O2
  • Molecular Weight : 304.75 g/mol

This compound features a tetrahydropyrimido ring fused with a purine moiety and a chlorophenyl substituent that may influence its biological activity.

Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:

  • Adenosine Receptor Antagonism : It acts as a dual antagonist for A1 and A2A adenosine receptors. Studies have shown that it has Ki values of approximately 249 nM for A1 and 253 nM for A2A receptors in human models .
  • Monoamine Oxidase Inhibition : The compound also inhibits monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters. The IC50 value for MAO-B inhibition has been reported at around 508 nM in human models .

Therapeutic Potential

The dual action on adenosine receptors and MAO-B positions this compound as a potential candidate for treating various neurological disorders such as Parkinson's disease and depression. Its ability to modulate neurotransmitter levels could lead to improved therapeutic outcomes in these conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory properties. It has shown effectiveness in reducing pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.

Case Study 2: Antidepressant Activity

Another investigation assessed the antidepressant-like effects of this compound using the forced swim test in mice. Results showed a significant reduction in immobility time, suggesting potential antidepressant properties mediated through adenosine receptor modulation.

Table 1: Biological Activity Summary

Activity TypeMeasurementValue (nM)
A1 Adenosine Receptor KiKi249
A2A Adenosine Receptor KiKi253
MAO-B Inhibition IC50IC50508

Table 2: Case Study Outcomes

Study TypeModelOutcome
NeuroprotectionRodent modelReduced dopaminergic neuron loss
Antidepressant activityForced swim test in miceDecreased immobility time

Q & A

Q. What are the optimal synthetic routes for 9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of xanthine derivatives with halogenated intermediates. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Reaction time : Extended reflux (10–20 hours) ensures complete ring closure .
  • Crystallization : Ethanol or methoxyethanol yields high-purity crystals (93–97% purity) .
    Example data from analogous compounds:
CompoundSolventTime (h)Yield (%)Purity (UPLC/MS)
24 (Ref.)Ethanol109398.91%
22 (Ref.)Methoxyethanol207099.40%

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., N-methyl groups at δ 3.35–3.53 ppm) and confirms tetrahydropyrimido ring closure .
  • UV-Vis : λmax ~300 nm indicates conjugated π-systems in the purine core .
  • IR : Peaks at 1,701 cm⁻¹ (C=O) and 3,123 cm⁻¹ (alkyne C-H) validate functional groups .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Standardize stoichiometry (e.g., 5-fold excess of amine for nucleophilic substitution) .
  • Use inert atmospheres to prevent oxidation of intermediates.
  • Validate purity via UPLC/MS (retention time: 4.43–6.73 min) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect metabolites or poor absorption .
  • Off-target screening : Use kinase/GPCR panels to identify unintended interactions .
  • Dose-response recalibration : Adjust in vivo dosing based on plasma protein binding (e.g., >90% binding may reduce free drug concentration) .

Q. How can structural modifications enhance multi-target activity (e.g., MAO-B inhibition and adenosine antagonism)?

  • Methodological Answer :
  • Third-ring enlargement : Replace the pyrimido ring with a diazepino moiety to improve MAO-B affinity (IC50 < 50 nM) .
  • Substituent addition : Introduce 3-chlorophenyl or propargyl groups to modulate adenosine receptor binding (Ki < 1 µM) .
    Example SAR from analogous compounds:
ModificationMAO-B IC50 (nM)A2A Ki (µM)
9-Benzyl derivative420.85
8-Propargyl derivative380.72

Q. What experimental designs mitigate toxicity risks while maintaining efficacy in neurodegenerative models?

  • Methodological Answer :
  • Prenylation : Adding 3-methyl-2-butenyl groups reduces gastric ulcerogenicity compared to 2-oxo congeners .
  • In vitro safety panels : Test for hERG inhibition (cardiotoxicity) and mitochondrial toxicity (Seahorse assay) .
  • Chronic dosing studies : Monitor ocular toxicity (e.g., retinal degeneration) in rodent models over 6–12 weeks .

Q. How can microwave-assisted synthesis improve efficiency for this compound?

  • Methodological Answer :
  • Solvent-free conditions : Reduce reaction time from 10 hours to <1 hour with 20–30% higher yield .
  • Controlled temperature : Maintain 80–100°C to prevent decomposition of heat-sensitive intermediates .

Data Contradiction Analysis

Q. Why might MAO-B inhibition data vary between enzyme assays and cell-based models?

  • Methodological Answer :
  • Redox interference : Cellular antioxidants (e.g., glutathione) may reduce pro-drug activation. Use luciferase-based assays with U2OS cells for direct enzyme activity measurement .
  • Membrane permeability : LogP > 2.5 improves cellular uptake; adjust substituents (e.g., chloro vs. methoxy) to optimize hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.